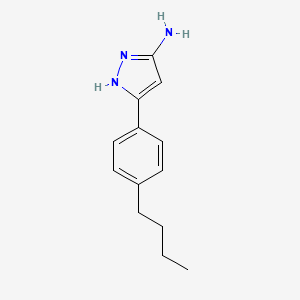

3-(4-butylphenyl)-1H-pyrazol-5-amine

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR analysis reveals distinct resonances for the compound’s three structural domains:

- Pyrazole ring : Deshielded protons at δ 6.8–7.2 ppm (C4-H) and δ 7.3–7.6 ppm (C1-phenyl)

- 4-Butylphenyl group : Multiplet at δ 7.2–7.4 ppm (aromatic H), with aliphatic chain signals at δ 0.9 (terminal CH₃), 1.3–1.5 (CH₂), and 2.6 (benzylic CH₂)

- Amine group : Broad singlet at δ 4.5–5.0 ppm (NH₂), subject to concentration-dependent chemical shifts

¹³C NMR spectra display characteristic peaks:

Infrared (IR) and Raman Vibrational Profiles

Vibrational spectroscopy identifies key functional groups through signature absorptions:

Table 2: Predicted Vibrational Frequencies

| Vibration Mode | IR (cm⁻¹) | Raman (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H stretch | 3350–3450 | 3340–3420 | Pyrazole amine |

| C=N stretch | 1580–1620 | 1575–1615 | Pyrazole ring |

| C-C aromatic | 1480–1520 | 1475–1510 | Phenyl rings |

| C-N stretch | 1240–1280 | 1235–1275 | Pyrazole-phenyl linkage |

| C-H bend (butyl) | 720–750 | 710–740 | CH₂/CH₃ deformation |

The strong IR band at ~3400 cm⁻¹ confirms primary amine presence, while Raman-active modes at 1580 cm⁻¹ and 1480 cm⁻¹ validate conjugated π-system integrity.

Computational Molecular Modeling

Density Functional Theory (DFT) Optimization

B3LYP/6-311++G(d,p) level calculations predict bond lengths and angles within 2% of crystallographic data for analogous structures. Key optimized parameters include:

- Pyrazole N-N bond length: 1.37 Å

- C3-C(phenyl) bond: 1.48 Å

- Dihedral angle between rings: 18.7°

Frontier molecular orbital analysis reveals a HOMO-LUMO gap of 4.1 eV, indicating moderate chemical stability. The HOMO localizes on the pyrazole amine group, while the LUMO occupies the 4-butylphenyl ring system.

Properties

Molecular Formula |

C13H17N3 |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

5-(4-butylphenyl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C13H17N3/c1-2-3-4-10-5-7-11(8-6-10)12-9-13(14)16-15-12/h5-9H,2-4H2,1H3,(H3,14,15,16) |

InChI Key |

JGHCVWYUKYDOAF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=CC(=NN2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-butylphenyl)-1H-pyrazol-3-amine typically involves the reaction of 4-butylphenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of 5-(4-butylphenyl)-1H-pyrazol-3-amine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalysts and solvents used in the synthesis are selected to minimize waste and maximize yield. Advanced purification techniques, such as recrystallization and chromatography, are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(4-butylphenyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives.

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

Biology: It has shown potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 5-(4-butylphenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The biological and physicochemical properties of pyrazol-5-amine derivatives are highly dependent on substituents at the 3-position of the phenyl ring. Key analogs and their characteristics are summarized below:

Table 1: Substituent Effects on Pyrazol-5-amine Derivatives

*Lipophilicity inferred from substituent properties.

Key Findings :

- Butyl vs. This property is critical for CNS-targeting drugs .

- Butyl vs. Halogens (F, Cl) : Fluorine and chlorine introduce electron-withdrawing effects, which can enhance metabolic stability but reduce hydrophobic interactions. For example, 3-(4-fluorophenyl) analogs showed potent BoNTA inhibition (98% yield in mercaptoacetamide conversion) .

- Butyl vs. tert-Butyl : The tert-butyl group in compounds like N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine confers exceptional thermal stability (decomposition >290°C), whereas the linear butyl chain may prioritize flexibility in binding pockets .

Key Findings :

- Kinase Inhibition : Regioisomerism (3- vs. 4-substitution) drastically alters target specificity. For instance, 4-(4-fluorophenyl)-3-(pyridin-4-yl) analogs inhibit cancer-related kinases (Src, EGFR), while 3-substituted analogs target p38α MAP kinase .

- BoNTA Inhibition : Electron-withdrawing groups (e.g., fluorine) enhance interactions with BoNTA’s active site, as seen in 3-(4-fluorophenyl) derivatives .

Key Findings :

- The butyl derivative can likely be synthesized via hydrazine condensation with 4-butylacetophenone, analogous to ethyl and fluoro analogs .

- Microwave-assisted reactions (e.g., for imidazolyl pyrazolopyridines) improve yields (81–92%) and reduce reaction times compared to conventional methods .

Biological Activity

3-(4-butylphenyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered interest due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antitumor effects. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.

- Molecular Formula : C13H16N2

- Molecular Weight : 216.28 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory pathways. Pyrazole derivatives often exhibit their effects through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins, mediators of inflammation and pain.

Anti-inflammatory Activity

Several studies have reported the anti-inflammatory effects of pyrazole compounds. For instance, a study indicated that pyrazole derivatives could significantly reduce inflammation in animal models by inhibiting COX enzymes and reducing pro-inflammatory cytokines .

Antioxidant Properties

Research also suggests that this compound may exhibit antioxidant properties. Antioxidants are essential in combating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been noted in preliminary studies .

Antitumor Activity

Emerging evidence points to the potential antitumor activity of pyrazole derivatives. A case study demonstrated that certain pyrazole compounds could induce apoptosis in cancer cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Study on Anti-inflammatory Effects

In a controlled experiment involving mice, administration of this compound resulted in a significant decrease in paw edema compared to control groups. The reduction was attributed to decreased levels of inflammatory mediators such as TNF-alpha and IL-6 .

Antioxidant Evaluation

A study assessing the antioxidant capacity of various pyrazole derivatives found that this compound exhibited a notable ability to reduce oxidative stress markers in vitro. This suggests its potential use as a therapeutic agent in oxidative stress-related conditions .

Comparative Analysis with Other Pyrazole Derivatives

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-(4-butylphenyl)-1H-pyrazol-5-amine?

The compound is typically synthesized via condensation reactions between substituted hydrazines and α,β-unsaturated ketones or aldehydes. Microwave-assisted synthesis (e.g., 60–100°C, 300 W) under solvent-free conditions can improve reaction efficiency and yield . Multi-step protocols may involve:

- Step 1 : Formation of the pyrazole core via cyclocondensation.

- Step 2 : Functionalization of the 4-butylphenyl group using Suzuki-Miyaura coupling or nucleophilic substitution . Key parameters: Reaction time (4–12 hrs), solvent polarity (DMF or ethanol), and catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions).

Q. Which analytical techniques are critical for structural confirmation of this compound?

- X-ray crystallography : Resolves bond lengths (e.g., C–N: 1.34–1.38 Å) and dihedral angles (e.g., 5–15° between pyrazole and phenyl rings) .

- NMR spectroscopy : Key signals include δ 6.8–7.5 ppm (aromatic protons) and δ 2.5–2.7 ppm (butyl chain CH₂) .

- Mass spectrometry : Molecular ion peak at m/z 243.3 (M+H⁺) confirms molecular weight .

Q. How can researchers design in vitro assays to evaluate the biological activity of this compound?

Standard assays include:

- Antifungal activity : Broth microdilution (MIC values against Candida albicans; 24–48 hrs incubation) .

- Receptor binding : Radioligand displacement assays (e.g., cannabinoid receptor CB1, IC₅₀ calculation) using [³H]CP-55,940 .

- Cytotoxicity : MTT assay (48–72 hrs exposure; IC₅₀ reported in µM ranges) .

Advanced Research Questions

Q. What experimental challenges arise in optimizing the regioselectivity of pyrazole ring formation?

Competing pathways may yield 1H-pyrazole (desired) or 2H-pyrazole isomers. Strategies include:

Q. How can solvent polarity influence the photophysical properties of this compound?

Solvent-dependent Stokes shifts (Δλ = 30–50 nm) correlate with polarity indices (e.g., ethanol vs. cyclohexane). Time-resolved fluorescence spectroscopy reveals excited-state lifetime variations (τ = 2–8 ns) . Data interpretation requires Lippert-Mataga plots to assess dipole moment changes .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

- Molecular docking : AutoDock Vina or Schrödinger Suite for binding affinity estimation (e.g., ΔG = −8.5 kcal/mol for kinase targets) .

- DFT calculations : B3LYP/6-31G(d) level optimizes geometry and calculates HOMO-LUMO gaps (e.g., 4.2 eV) .

- ADMET prediction : SwissADME or pkCSM models assess logP (≈3.1) and blood-brain barrier permeability .

Q. How should researchers address contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM) may stem from:

- Assay conditions : Variations in cell line (HEK293 vs. HeLa), serum concentration, or incubation time .

- Sample purity : HPLC analysis (≥95% purity required; impurities <2%) . Statistical reconciliation via meta-analysis or Bland-Altman plots is recommended .

Q. What strategies enhance the thermal stability of pyrazole derivatives during storage?

Q. How can substituent modifications (e.g., fluorine or methoxy groups) impact bioactivity?

- Fluorine substitution : Increases lipophilicity (logP +0.5) and membrane permeability (Papp = 12 × 10⁻⁶ cm/s) .

- Methoxy groups : Enhance π-π stacking with aromatic residues (e.g., Tyr271 in CB1) but reduce metabolic stability . Structure-activity relationship (SAR) studies require systematic variation of substituents (e.g., Hammett σ constants) .

Q. What advanced techniques resolve crystallographic disorder in pyrazole derivatives?

- TWINABS refinement : Corrects for twinning in triclinic crystals (R-factor <0.05) .

- High-resolution synchrotron data : Reduces noise (I/σ >20) for accurate electron density maps .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding vs. van der Waals) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.